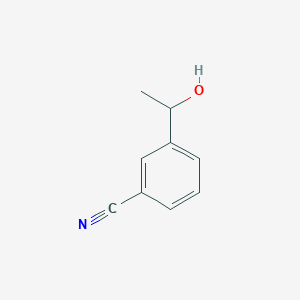

3-(1-Hydroxyethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFGALOARUPOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459348 | |

| Record name | 3-(1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115098-69-6 | |

| Record name | 3-(1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1 Hydroxyethyl Benzonitrile

Direct Synthetic Routes

Direct synthetic routes to 3-(1-hydroxyethyl)benzonitrile primarily involve the transformation of a pre-existing benzonitrile (B105546) framework. These methods are often favored for their atom economy and fewer synthetic steps.

Carbonyl Reduction Strategies

A principal and widely utilized direct approach is the reduction of 3-acetylbenzonitrile (B155718). This strategy focuses on the selective conversion of the ketone functionality to a secondary alcohol while preserving the nitrile group.

Catalytic hydrosilylation has emerged as a powerful technique for the reduction of ketones. ethernet.edu.et This method involves the addition of a silicon-hydrogen bond across the C=O double bond, followed by hydrolysis to yield the alcohol. Various metal complexes are employed to catalyze this transformation.

Iron-based catalysts, for instance, have been investigated for the hydrosilylation of benzonitrile derivatives. smolecule.com Nickel complexes, particularly those with pincer ligands, have also shown high efficiency in the hydrosilylation of ketones and aldehydes. csic.esresearchgate.net The catalytic activity of these nickel complexes is influenced by the nature of the ligands, with some systems demonstrating enhanced performance for ketone reduction. researchgate.net Rhodium complexes have also been successfully employed as catalysts for the hydrosilylation of acetophenone (B1666503) derivatives. rsc.org

Table 1: Catalysts for Hydrosilylation of Ketones

| Catalyst Type | Metal Center | Key Features |

| Pincer Complexes | Nickel | High efficiency for ketone and aldehyde reduction. csic.esresearchgate.net |

| Iron-based Catalysts | Iron | Used in the hydrosilylation of benzonitrile derivatives. smolecule.com |

| Rhodium Complexes | Rhodium | Effective for the hydrosilylation of acetophenone derivatives. rsc.org |

Beyond catalytic hydrosilylation, other reduction methods offer chemo- and regioselective conversion of 3-acetylbenzonitrile to the desired alcohol. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a commonly used reagent for this purpose, providing good yields. uib.no

The chemoselectivity of reduction is a critical consideration, especially when multiple reducible functional groups are present. For example, in the case of 4-acetylbenzonitrile, certain palladium catalysts have been shown to selectively reduce the ketone over the nitrile. core.ac.uk Similarly, zinc-catalyzed hydroboration has demonstrated selective reduction of the ketone functionality in the presence of a nitrile group. core.ac.uk

Introduction of Hydroxyethyl (B10761427) Moiety via Organometallic Reactions

An alternative direct route involves the reaction of an organometallic reagent with a suitable benzonitrile precursor. A common example is the Grignard reaction, where an organomagnesium halide adds to an aldehyde or ketone. ambeed.com In the context of synthesizing this compound, this could involve the reaction of methylmagnesium bromide with 3-cyanobenzaldehyde. The Grignard reagent attacks the carbonyl carbon, and subsequent hydrolysis yields the secondary alcohol.

Organozinc reagents also play a role in the synthesis of related structures. For instance, the addition of organozinc reagents to aldehydes can be promoted by Lewis acids. uni-muenchen.de

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer an efficient pathway to substituted benzonitriles. scispace.comresearchgate.net For example, a one-pot synthesis involving the reaction of an aldehyde, an amine, and a cyanide source can lead to the formation of α-amino nitriles. While not a direct synthesis of this compound itself, these methods highlight the potential for constructing complex benzonitrile derivatives in a single step. researchgate.net The Passerini three-component reaction (3-CR) is another example of a powerful MCR for synthesizing nitrile-containing molecules. d-nb.info

Indirect Synthetic Pathways

Indirect synthetic pathways involve the construction of the this compound molecule through a multi-step sequence, where the benzonitrile moiety might be formed at a later stage. One such approach could start with the Friedel-Crafts acylation of benzonitrile with acetyl chloride to produce 3-acetylbenzonitrile, which is then subsequently reduced.

Another indirect strategy involves the modification of functional groups on a pre-existing aromatic ring. For instance, a starting material containing a different functional group could be converted to the nitrile via a Sandmeyer reaction or other nitrile-forming methodologies, followed by the introduction or modification of the hydroxyethyl side chain.

Functional Group Interconversions on a Benzonitrile Core

Functional group interconversion (FGI) is a foundational strategy in organic synthesis where one functional group is converted into another without altering the core carbon skeleton. ic.ac.uk For the synthesis of this compound, the most common FGI approach involves the reduction of a ketone on a pre-existing benzonitrile framework.

The primary precursor for this method is 3-acetylbenzonitrile. This intermediate is typically prepared via a Friedel-Crafts acylation of benzonitrile. Once 3-acetylbenzonitrile is obtained, the carbonyl group is selectively reduced to a secondary alcohol, yielding the target compound. This transformation is reliably achieved using various reducing agents.

Key research findings highlight the use of hydride reagents for this reduction:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. It is known for its compatibility with various functional groups, making it ideal for reducing ketones in the presence of nitriles. ic.ac.ukjst.go.jp The reaction is typically carried out in protic solvents like methanol or ethanol. ic.ac.uk

Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent that also effectively reduces ketones to alcohols. ic.ac.uk However, its high reactivity necessitates the use of dry, aprotic solvents and careful handling due to its violent reaction with water. ic.ac.uk

| Reagent | Solvent | Key Characteristics |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for ketones over nitriles, requires protic solvent. ic.ac.ukjst.go.jp |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, reduces most functional groups, requires anhydrous conditions. ic.ac.uk |

Building Block Assembly Strategies

These strategies involve constructing the target molecule from smaller, simpler fragments. This can be achieved either by forming the carbon-carbon bond of the ethyl side chain or by creating the aromatic ring system with the side chain already in place.

Two prominent assembly strategies include:

Friedel-Crafts Acylation followed by Reduction : This two-step process begins with the electrophilic acylation of benzonitrile with acetyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to form 3-acetylbenzonitrile. This intermediate is then reduced as described in the FGI section. This method assembles the final structure by adding the acetyl group to the benzonitrile building block.

Hydration of an Alkyne : A more direct assembly involves the hydration of 3-ethynylbenzonitrile (B71010). A tandem reaction sequence involving the hydration of the alkyne to form the corresponding ketone (3-acetylbenzonitrile), followed by an in-situ transfer hydrogenation, can yield this compound. This method has been demonstrated for analogous compounds, such as the synthesis of 4-(1-Hydroxyethyl)benzonitrile from 4-ethynylbenzonitrile (B1307882) in water. thieme-connect.com

| Strategy | Key Reactants | Description |

| Friedel-Crafts Acylation/Reduction | Benzonitrile, Acetyl Chloride | An acetyl group is added to the benzonitrile ring, followed by reduction of the resulting ketone. |

| Alkyne Hydration/Hydrogenation | 3-Ethynylbenzonitrile, Water, Hydrogen Source | The ethynyl (B1212043) group is hydrated to a ketone and subsequently reduced in a one-pot reaction. thieme-connect.com |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. For this compound, this includes enzyme-catalyzed reactions and the use of non-toxic, recyclable media.

Enzyme-Mediated Transformations

Enzymes offer high selectivity under mild reaction conditions, making them ideal for green synthesis, particularly for producing enantiomerically pure compounds. chemscene.comncl.res.in The synthesis of specific enantiomers of this compound, such as the (R)- or (S)-isomer, is of significant interest.

Enzymatic Kinetic Resolution : This technique uses enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer from the acylated product.

Dynamic Kinetic Resolution (DKR) : A more advanced and efficient method combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. rug.nl For secondary alcohols, this often involves a combination of a lipase (B570770) (for the resolution) and a transition metal complex (for the racemization). rug.nl This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer. rug.nl

Haloalcohol Dehalogenases : These enzymes can be used in the kinetic resolution of related haloalcohols, such as 4-(2-bromo-1-hydroxyethyl)benzonitrile, to produce enantiopure epoxides, which are versatile synthetic intermediates. rug.nl

| Method | Enzyme Class | Principle | Outcome |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer in a racemic alcohol mixture. | Separation of one enantiomer; max 50% yield. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst | Simultaneous enzymatic resolution and racemization of the starting material. rug.nl | High yield (>90%) of a single enantiomer. rug.nl |

| Resolution of Precursors | Haloalcohol Dehalogenase | Enantioselective conversion of a racemic halohydrin to an epoxide. rug.nl | Enantiopure halohydrin and corresponding epoxide. rug.nl |

Catalysis in Environmentally Benign Media

Replacing volatile and toxic organic solvents with greener alternatives is a core principle of green chemistry. nih.gov Water and ionic liquids are prominent examples of such media.

Reactions in Water : Water is an ideal green solvent due to its non-toxicity, availability, and safety. liv.ac.uk Research has shown that key transformations for synthesizing this compound can be performed in aqueous media.

Transfer Hydrogenation : The reduction of ketones like 3-acetylbenzonitrile can be achieved via transfer hydrogenation using catalysts like Rh(I) complexes with water-soluble ligands, using sodium formate (B1220265) (HCOONa) as the hydrogen source. liv.ac.uk

Tandem Hydration/Hydrogenation : As mentioned earlier, the synthesis from 3-ethynylbenzonitrile can be performed efficiently in water, using formic acid as a hydrogen source for the transfer hydrogenation step. thieme-connect.com

Reactions in Ionic Liquids (ILs) : ILs are salts that are liquid at low temperatures and are considered potential green solvents due to their low vapor pressure and high thermal stability. researchgate.net Studies using benzonitrile as a molecular probe show that it is compatible with ionic liquid environments, suggesting that syntheses involving the benzonitrile moiety could be effectively carried out in these media. ionike.com

| Reaction | Benign Medium | Catalyst/Reagents | Advantage |

| Transfer Hydrogenation | Water | Rh(I) complexes, HCOONa | Avoids organic solvents, uses a safe hydrogen source. liv.ac.uk |

| Tandem Hydration/Hydrogenation | Water | Formic Acid, Et₃N, Catalyst TC-6 | One-pot reaction in a green solvent. thieme-connect.com |

| General Synthesis | Ionic Liquids | Various | Low volatility, potential for catalyst recycling. researchgate.netionike.com |

Stereochemical Aspects and Chiral Synthesis of 3 1 Hydroxyethyl Benzonitrile

Enantioselective Synthetic Routes

The synthesis of single-enantiomer compounds from achiral or racemic precursors is a significant challenge in organic chemistry. For 3-(1-Hydroxyethyl)benzonitrile, several enantioselective strategies have been developed to produce the desired (R) or (S) enantiomer with high optical purity.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for establishing stereocenters with a high degree of enantioselectivity. This approach typically involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A prominent method for synthesizing chiral secondary alcohols like this compound is the asymmetric hydrogenation of the corresponding ketone, 3-acetylbenzonitrile (B155718). Research has shown that ruthenium complexes incorporating chiral ligands, such as (S)-BINAP, can effectively catalyze this transformation. Under optimized conditions, which include a pressure of 50 bar H₂, methanol (B129727) as the solvent, and a temperature of 25°C, this method has been reported to yield the (R)-enantiomer with an impressive 92% enantiomeric excess (ee) and a yield of 85%.

Another approach involves the enantioselective addition of a methyl group to an aldehyde. The use of methyltriisopropoxytitanium as the nucleophile in the presence of a chiral binaphthyl-derived ligand has proven effective for the methylation of various aldehydes, yielding chiral methyl carbinols with high enantioselectivities. mmu.ac.uk This method offers a direct route to chiral alcohols and is characterized by its mild reaction conditions and operational simplicity. mmu.ac.uk

Furthermore, the development of chiral aryl iodide-based catalysts has opened new avenues for enantioconvergent benzylic hydroxylation, providing another potential route to chiral this compound. semanticscholar.org

Biocatalytic Resolution Techniques

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. nih.gov Enzymes, with their inherent chirality, can differentiate between the enantiomers of a racemic mixture, catalyzing a reaction on one enantiomer while leaving the other untouched.

Enzymatic kinetic resolution is a widely employed technique for separating enantiomers. ncl.res.in This method can involve the selective hydrolysis of an ester derivative of the racemic alcohol or the selective esterification of one enantiomer in the racemic alcohol mixture.

Lipases are a class of enzymes that have demonstrated considerable utility in the resolution of racemic alcohols. sci-hub.se For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been utilized in the regioselective and enantioselective hydrolysis of a diacetate precursor to yield enantiomerically enriched 3-(1-hydroxyethyl)phenol. sci-hub.se While not directly involving this compound, this study highlights the potential of lipases for resolving structurally similar compounds.

In the context of producing chiral alcohols, carbonyl reductase enzymes (CREDs) have shown exceptional performance. almacgroup.com A study utilizing a library of CREDs demonstrated a high success rate in the bioreduction of prochiral ketones to their corresponding chiral alcohols, often with enantiomeric excesses exceeding 99%. almacgroup.com This technology, which can be scaled up for industrial production, offers a fast and efficient route to enantioenriched chiral alcohols. almacgroup.com The use of these enzymes can also be coupled with cofactor regeneration systems, such as the use of isopropanol, which simplifies the process and reduces the need for pH control. almacgroup.com

Chiral Purity and Enantiomeric Excess Determination Methodologies

The accurate determination of chiral purity and enantiomeric excess (ee) is crucial to validate the success of any enantioselective synthesis or resolution. ncl.res.in Several analytical techniques are employed for this purpose, with chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) being the most common.

For the analysis of this compound and its derivatives, chiral stationary phases are essential. For example, the enantiomeric excess of 3-(2-Bromo-1-hydroxyethyl)benzonitrile has been determined using a Chiralpak AS-H column with a hexane/IPA eluent. almacgroup.com Similarly, the ee of (R)-4-(1-Hydroxyethyl)benzonitrile has been determined by chiral GC analysis on a Cyclosil β column. mmu.ac.uk

The choice of the chiral column and the chromatographic conditions, such as the mobile phase composition and temperature, are critical for achieving baseline separation of the enantiomers, which is necessary for accurate quantification. google.com In some cases, derivatization of the alcohol to its acetate (B1210297) ester may be performed to improve chromatographic separation and detection. mmu.ac.uk

Below is a table summarizing the analytical methods used for determining the enantiomeric excess of related chiral alcohols:

| Compound | Analytical Method | Column | Mobile Phase/Conditions | Reference |

| 3-(2-Bromo-1-hydroxyethyl)benzonitrile | Chiral HPLC | Chiralpak AS-H | 8:2 hexane/IPA | almacgroup.com |

| (R)-4-(1-Hydroxyethyl)benzonitrile | Chiral GC | Cyclosil β | T = 150 °C, P = 15.9 psi | mmu.ac.uk |

| (R)-1-Phenylethanol | Chiral GC | CP Chirasil-DEX CB | T = 140 °C, P = 6 psi | mmu.ac.uk |

| Chiral Piperazine Intermediates | Chiral HPLC | CHIRALPAK IA 5 μm | DCM/EtOH (98:2) | google.com |

These methodologies provide the necessary tools to quantify the enantiomeric purity of this compound, ensuring that the synthesized or resolved material meets the stringent requirements for its intended applications.

Reaction Mechanisms and Kinetic Studies of 3 1 Hydroxyethyl Benzonitrile Transformations

Elucidation of Reaction Pathways

The reaction pathways involving 3-(1-Hydroxyethyl)benzonitrile can be broadly categorized into its synthesis and its subsequent transformations. A primary synthetic route to this compound is the reduction of 3-acetylbenzonitrile (B155718). This is typically achieved using a reducing agent such as sodium borohydride (B1222165), which selectively reduces the ketone to a secondary alcohol without affecting the nitrile group.

Once formed, this compound serves as a versatile intermediate for more complex molecules through various reaction pathways. Key transformations include:

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized back to a ketone, yielding 3-acetylbenzonitrile.

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, forming 3-(1-hydroxyethyl)benzylamine.

Substitution of the Hydroxyl Group: The hydroxyl group can undergo nucleophilic substitution to form ethers or esters.

Reactions involving the Nitrile Group: The nitrile group can participate in nucleophilic additions. For instance, it can react with organometallic reagents like Grignard reagents to form intermediate imines, which can then be hydrolyzed. wmich.edu

The positional isomerism between this compound (meta-substituted) and its para-substituted counterpart, 4-(1-Hydroxyethyl)benzonitrile, results in different reactivity due to distinct electronic and steric effects.

Kinetic Profiling of Key Synthetic Steps

Detailed kinetic data for the synthesis of this compound is not extensively published. However, valuable insights can be drawn from kinetic studies of analogous reactions, such as the hydrogenation of benzonitrile (B105546), which is a key step in nitrile group reduction.

A study on the liquid-phase hydrogenation of benzonitrile over a 5 wt% Palladium on Carbon (Pd/C) catalyst revealed a consecutive reaction sequence where benzonitrile is first hydrogenated to benzylamine (B48309), which then undergoes hydrogenolysis to form toluene. acs.org The kinetic parameters for these steps provide a model for understanding the reduction of the nitrile group in this compound.

The study found that benzonitrile hydrogenation follows first-order kinetics, while the subsequent hydrogenolysis of benzylamine follows zero-order kinetics. acs.org The activation energies for these distinct steps highlight different kinetic controls. acs.org

Table 1: Kinetic Parameters for Benzonitrile Hydrogenation and Benzylamine Hydrogenolysis acs.org

| Reaction Step | Reaction Order | Activation Energy (Ea) |

| Benzonitrile Hydrogenation | First-Order | 27.6 (±1.8) kJ mol⁻¹ |

| Benzylamine Hydrogenolysis | Zero-Order | 80.1 (±6.4) kJ mol⁻¹ |

This data pertains to the hydrogenation of benzonitrile and serves as a kinetic model for the reduction of the nitrile group.

Factors such as catalyst choice, catalyst loading, temperature, and solvent can significantly influence the reaction rates. acs.org For instance, using a 1 wt% Pd/Al₂O₃ catalyst resulted in reduced activity compared to a 5 wt% Pd/C catalyst in benzonitrile hydrogenation. acs.org

Mechanistic Insights into Functional Group Reactivity

The chemical behavior of this compound is dictated by the reactivity of its two primary functional groups: the hydroxyl group and the nitrile group.

The hydroxyl (-OH) group on the ethyl substituent is a versatile functional group that can participate in several key reactions. Its presence introduces polarity and the ability to act as a hydrogen bond donor.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 3-acetylbenzonitrile. This transformation can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC).

Substitution: The hydroxyl group can be a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group (e.g., a tosylate). This allows for the synthesis of ethers and esters.

Hydrogen Bonding: The hydroxyl group's ability to participate in hydrogen bonding influences the molecule's physical properties and its interactions with other reagents and solvents.

The nitrile (-C≡N) group is a strong electron-withdrawing group that influences the reactivity of the entire molecule. It is characterized by a polarized triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.

Reduction: The nitrile group can be reduced to a primary amine (3-(1-hydroxyethyl)benzylamine). This is a common transformation achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com The reaction proceeds through an intermediate imine species. acs.org

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is a target for nucleophiles. Organometallic reagents, such as Grignard reagents, add to the nitrile to form magnesium salts of imines, which can be hydrolyzed to ketones. wmich.edu

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate (3-(1-hydroxyethyl)benzamide) to ultimately yield a carboxylic acid (3-(1-hydroxyethyl)benzoic acid).

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Reagents | Product Type |

| Hydroxyl | Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Hydroxyl | Substitution | Alcohols/Carboxylic Acids (with catalyst) | Ether/Ester |

| Nitrile | Reduction | H₂/Pd, LiAlH₄ | Primary Amine |

| Nitrile | Nucleophilic Addition | Grignard Reagents (R-MgX) then H₃O⁺ | Ketone |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

Derivatization and Chemical Functionalization of 3 1 Hydroxyethyl Benzonitrile

Modification of the Hydroxyl Group

The secondary hydroxyl group is a key site for functionalization, allowing for the introduction of various moieties and the transformation into other functional groups.

Esterification and Etherification Reactions

The hydroxyl group of 3-(1-hydroxyethyl)benzonitrile can be readily converted into esters and ethers through established synthetic protocols.

Esterification is commonly achieved by reaction with acyl chlorides or carboxylic acids. The reaction with an acyl chloride is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. savemyexams.com

A powerful method for both esterification and etherification, particularly for secondary alcohols, is the Mitsunobu reaction . organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives using a nucleophile, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgresearchgate.net A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is particularly valuable in stereoselective synthesis. organic-chemistry.orgresearchgate.net

| Reaction | Reagents | Key Features |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Forms ester linkage; generates HCl byproduct. savemyexams.com |

| Mitsunobu Reaction | Carboxylic Acid or Phenol, PPh₃, DEAD/DIAD | Forms esters or ethers; proceeds with inversion of stereochemistry. organic-chemistry.orgresearchgate.net |

Oxidation Pathways to Carbonyl Derivatives

Oxidation of the secondary alcohol in this compound provides a direct route to the corresponding ketone, 3-acetylbenzonitrile (B155718). Several mild and selective oxidation methods are available that are compatible with the nitrile functionality.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. This reaction is known for its mild conditions (typically -78 °C to room temperature) and high yields, avoiding over-oxidation. wikipedia.orgorganic-chemistry.org

Another highly effective reagent is the Dess-Martin periodinane (DMP) . wikipedia.org DMP is a hypervalent iodine compound that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral and mild conditions, often at room temperature in solvents like dichloromethane (B109758) (DCM). jk-sci.commychemblog.com It offers excellent chemoselectivity, tolerating many sensitive functional groups, and benzylic alcohols are known to react rapidly. wikipedia.orgpsgcas.ac.in

| Oxidation Method | Reagents | Typical Conditions | Product |

| Swern Oxidation | 1. Oxalyl Chloride, DMSO2. Triethylamine | -78 °C to RT, CH₂Cl₂ | 3-Acetylbenzonitrile |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, CH₂Cl₂ | 3-Acetylbenzonitrile |

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is challenging due to hydroxide (B78521) being a poor leaving group. However, activation of the hydroxyl group facilitates substitution. The Mitsunobu reaction, as described in section 5.1.1, is a prime example of an in situ activation and substitution process. It allows for the introduction of a wide range of acidic nucleophiles (pKa < 15), including carboxylic acids, phenols, imides (e.g., phthalimide), and hydrazoic acid (HN₃), with complete inversion of configuration. organic-chemistry.org This makes it a powerful tool for creating C-O, C-N, and C-S bonds at the benzylic position.

Transformations of the Nitrile Group

The nitrile group on the aromatic ring is a versatile functional handle that can be converted into other important nitrogen-containing functional groups or a carboxylic acid.

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. nottingham.ac.uk

Acid-catalyzed hydrolysis , typically by heating under reflux with an aqueous mineral acid like hydrochloric acid (HCl), generally leads to the formation of the corresponding carboxylic acid, 3-(1-hydroxyethyl)benzoic acid. google.comnih.gov The reaction proceeds through the intermediate formation of a primary amide, 3-(1-hydroxyethyl)benzamide, which is subsequently hydrolyzed further under the acidic conditions. researchgate.net

Base-catalyzed hydrolysis , using an aqueous alkali solution such as sodium hydroxide (NaOH) with heating, also yields the carboxylic acid. google.com In this case, the product is initially formed as its carboxylate salt (e.g., sodium 3-(1-hydroxyethyl)benzoate). Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. google.com By carefully controlling the reaction conditions, it is sometimes possible to stop the hydrolysis at the amide stage.

| Hydrolysis Type | Reagents | Product |

| Acidic Hydrolysis | Dilute HCl, Heat (reflux) | 3-(1-Hydroxyethyl)benzoic acid google.com |

| Basic Hydrolysis | 1. NaOH(aq), Heat (reflux)2. H₃O⁺ | 3-(1-Hydroxyethyl)benzoic acid google.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding 3-(1-hydroxyethyl)benzylamine. Catalytic hydrogenation is the most common method for this transformation.

This reduction is typically carried out using hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com Commonly used catalysts include Raney Nickel and Raney Cobalt. google.com Palladium-based catalysts are also effective. jk-sci.com To prevent the formation of secondary and tertiary amine byproducts, the hydrogenation is often performed in the presence of ammonia. researchgate.netgoogle.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. For instance, hydrogenations can be run at temperatures ranging from 50 to 250°C and pressures from 5 to 350 bar. google.com

| Reduction Method | Catalyst | Key Conditions | Product |

| Catalytic Hydrogenation | Raney Ni or Raney Co | H₂, Elevated Temperature & Pressure, Ammonia | 3-(1-Hydroxyethyl)benzylamine google.comgoogle.com |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂, Solvent (e.g., Methanol) | 3-(1-Hydroxyethyl)benzylamine jk-sci.com |

Cycloaddition Reactions Involving the Nitrile

The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions. A prominent example is the [3+2] dipolar cycloaddition with azides to form tetrazole rings. This transformation is of significant interest in medicinal chemistry as the tetrazole moiety is often used as a bioisostere for a carboxylic acid group, potentially enhancing the pharmacological properties of a molecule. researchgate.net

The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a well-established process. organic-chemistry.orgnih.gov This reaction typically involves the treatment of the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst. Various catalysts have been employed to facilitate this cycloaddition, including Lewis acids like zinc chloride (ZnCl₂) and protic acids. researchgate.net The reaction is generally carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of various benzonitriles with sodium azide in DMF at 120°C has been shown to produce the corresponding 5-substituted 1H-tetrazoles in good yields. nih.gov

While specific studies on the cycloaddition reactions of this compound are not extensively documented in the provided search results, the general reactivity of benzonitriles suggests that it would readily undergo this transformation. The reaction would involve the [3+2] cycloaddition of an azide to the cyano group of this compound, leading to the formation of 5-(3-(1-hydroxyethyl)phenyl)-1H-tetrazole. The reaction conditions would likely be similar to those reported for other benzonitrile (B105546) derivatives, as outlined in the table below.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Organic Nitriles | NaN₃, I₂ or NaHSO₄·SiO₂, DMF or 2-butanone, reflux | 5-Substituted 1H-Tetrazoles | organic-chemistry.org |

| Benzonitriles | NaN₃, Silica Sulfuric Acid, DMF, reflux | 5-Substituted 1H-Tetrazoles | nih.gov |

| Aldehydes, Hydroxylamine, [bmim]N₃ | Cu(OAc)₂, DMF, 120 °C | 5-Substituted 1H-Tetrazoles | organic-chemistry.org |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can be functionalized through various reactions, including electrophilic aromatic substitution and metal-catalyzed coupling reactions. These modifications allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with potentially altered chemical and biological properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic compounds. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of the incoming electrophile. In this compound, the nitrile group (-CN) is a deactivating, meta-directing group, while the hydroxyethyl (B10761427) group is generally considered a weak activating, ortho-, para-directing group. The interplay of these two groups will dictate the regioselectivity of EAS reactions.

Nitration: Nitration of aromatic compounds is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For benzonitrile derivatives, nitration generally occurs at the meta position due to the strong deactivating and meta-directing effect of the nitrile group. While specific nitration studies on this compound were not found in the search results, nitration of similar compounds like 4-hydroxy-benzonitrile has been reported to occur. google.com Given the directing effects, nitration of this compound is expected to yield a mixture of isomers, with substitution occurring at the positions meta to the nitrile group and potentially influenced by the hydroxyethyl group.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using various reagents, often in the presence of a Lewis acid catalyst. Similar to nitration, the regiochemical outcome is governed by the directing effects of the existing substituents.

Friedel-Crafts Acylation: Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces an acyl group onto the aromatic ring. The synthesis of this compound itself can be achieved via a Friedel-Crafts acylation of benzonitrile with acetyl chloride, followed by reduction of the resulting ketone. This indicates that the benzonitrile ring is susceptible to Friedel-Crafts acylation, likely at the meta position.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. wikipedia.org For this compound to be used in these reactions, it would first need to be halogenated to introduce a suitable leaving group on the aromatic ring.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. preprints.org This reaction is widely used for the synthesis of biaryls. For instance, the Suzuki coupling of 3-bromobenzonitrile (B1265711) with various boronic acids has been reported. preprints.org A halogenated derivative of this compound, such as 3-bromo-5-(1-hydroxyethyl)benzonitrile, would be a suitable substrate for Suzuki coupling reactions, allowing for the introduction of various aryl or vinyl groups at the 3-position.

Heck Coupling: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. The coupling of aryl halides with styrene (B11656) is a common example of a Heck reaction. sctunisie.org A halogenated derivative of this compound could be coupled with various alkenes to introduce unsaturated side chains.

Sonogashira Coupling: The Sonogashira coupling reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This reaction is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. The Sonogashira coupling of 3-iodobenzonitrile (B1295488) with terminal alkynes has been reported to proceed in good yields. Therefore, an iodo-substituted derivative of this compound would be an excellent substrate for introducing alkyne functionalities.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. researchgate.netarkat-usa.org This reaction provides a direct route to arylamines. The amination of 2-bromobenzonitriles with various arylamines has been successfully demonstrated. arkat-usa.org A bromo-substituted derivative of this compound could be subjected to Buchwald-Hartwig amination to synthesize a variety of N-aryl derivatives.

| Coupling Reaction | Typical Substrates | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Boronic Acid | Pd Catalyst, Base | Biaryls | preprints.org |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst, Base | Substituted Alkenes | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl Alkynes | researchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst, Base | Arylamines | researchgate.netarkat-usa.org |

Advanced Spectroscopic and Chromatographic Characterization of 3 1 Hydroxyethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR)chemscene.com

In ¹H NMR spectroscopy of 3-(1-Hydroxyethyl)benzonitrile, specific signals are anticipated that correspond to the distinct types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns would be complex due to the meta-substitution pattern.

The proton of the hydroxyl group (-OH) would present as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature. The methine proton (-CH) adjacent to the hydroxyl group and the aromatic ring is expected to appear as a quartet around δ 4.9-5.0 ppm, split by the three protons of the adjacent methyl group. The methyl protons (-CH₃) themselves would resonate further upfield, likely as a doublet around δ 1.4-1.5 ppm, due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 7.4 - 7.8 | Multiplet |

| Methine (CH) | 4.9 - 5.0 | Quartet (q) |

| Hydroxyl (OH) | Variable | Singlet (s, broad) |

| Methyl (CH₃) | 1.4 - 1.5 | Doublet (d) |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon of the nitrile group (-C≡N) is characteristically found in the δ 118-120 ppm region. The aromatic carbons would produce several signals between δ 128 and 145 ppm, with the carbon atom attached to the nitrile group (quaternary carbon) and the one attached to the hydroxyethyl (B10761427) substituent showing distinct shifts. The methine carbon (-CHOH) would be observed around δ 70 ppm, while the methyl carbon (-CH₃) would appear at a much higher field, typically around δ 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | 118 - 120 |

| Aromatic (C-CN) | ~112 |

| Aromatic (C-CH) | ~145 |

| Aromatic (Ar-C) | 129 - 135 |

| Methine (CHOH) | ~70 |

| Methyl (CH₃) | ~25 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ is the hallmark of the nitrile (-C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C-O stretching vibration of the secondary alcohol would likely appear in the 1050-1150 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The nitrile stretch (-C≡N) at 2220-2240 cm⁻¹ would also be a prominent and sharp signal in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, typically show a strong Raman signal. In contrast to FTIR, the O-H stretch in Raman spectroscopy is generally weak.

Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 147.17 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 147.

A primary and significant fragmentation pathway would be the loss of the methyl group (CH₃•, mass = 15) to form a stable benzylic cation, resulting in a prominent peak at m/z 132. This fragment corresponds to the [M-15]⁺ ion. Further fragmentation might involve the loss of carbon monoxide (CO, mass = 28) from the [M-15]⁺ fragment. Analysis of the isotopic pattern of the molecular ion peak would confirm the presence of the number of carbon and nitrogen atoms in the molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 104 | [M - CH₃ - CO]⁺ or [C₇H₄N]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with similar nominal masses. For this compound (C9H9NO), the theoretical exact mass is a fundamental parameter for its identification. chemscene.comchemscene.com HRMS instruments, such as Orbitrap, quadrupole time-of-flight (Q-TOF), and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer the mass accuracy required for unambiguous identification. nih.gov The high resolving power of these instruments is crucial for separating the analyte signal from matrix interferences, which is particularly important in complex sample matrices.

Table 1: Theoretical Mass Information for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉NO | chemscene.comchemscene.com |

| Molecular Weight | 147.17 g/mol | chemscene.comchemscene.com |

| Exact Mass | 147.068414 | Calculated |

This table presents the fundamental mass-related properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound is feasible, derivatization is often employed to improve its chromatographic properties and mass spectral characteristics. researchgate.net The electron ionization (EI) mass spectrum of the underivatized compound would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups. For instance, the fragmentation of related benzonitrile (B105546) structures has been documented, providing a basis for interpreting the mass spectrum of this compound. nist.gov

Alkylation is a common derivatization strategy that targets the active hydrogen of the hydroxyl group, increasing the volatility of the compound for GC analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.gov For this compound, reversed-phase HPLC coupled with a mass spectrometer is a common approach. The separation is typically achieved on a C18 column. nih.gov

In LC-MS analysis, the choice of ionization source is critical. Electrospray ionization (ESI) is frequently used for polar molecules like this compound. The exact mass capability of modern LC-MS systems, such as LTQ-Orbitrap, allows for high-specificity detection by selecting precursor ions with an exact mass and retention time corresponding to the analyte. nih.gov

Table 2: Example LC-MS/MS Parameters for Analysis

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Ionization Mode | Positive Electrospray | nih.gov |

| MS/MS Transitions | Optimized for specific fragments | nih.gov |

This table outlines typical starting parameters for the LC-MS/MS analysis of compounds similar in nature to this compound.

Derivatization Strategies for Enhanced MS Detection

Chemical derivatization can significantly improve the detection sensitivity and chromatographic behavior of this compound in both GC-MS and LC-MS. researchgate.netnih.gov The primary target for derivatization is the hydroxyl group. nih.gov

For GC-MS, silylation is a widely used method to increase volatility and thermal stability. researchgate.net For LC-MS, derivatization aims to enhance ionization efficiency and introduce a readily detectable tag. nih.gov Reagents that introduce a permanent positive charge can significantly improve detection sensitivity in ESI-MS. nih.gov

Table 3: Common Derivatization Approaches

| Technique | Target Group | Common Reagents | Benefit | Reference |

| Silylation (GC-MS) | Hydroxyl | Silylating agents | Increased volatility | researchgate.net |

| Acylation (GC/LC-MS) | Hydroxyl | Acylating agents | Improved stability and chromatography | researchgate.net |

| Alkylation (GC-MS) | Hydroxyl | Alkylating agents | Increased volatility | researchgate.net |

| Charged Derivatization (LC-MS) | Hydroxyl | Reagents with permanent charge | Enhanced ionization efficiency | nih.gov |

This table summarizes various derivatization strategies that can be applied to enhance the mass spectrometric detection of this compound.

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from complex mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the predominant technique for the separation of non-volatile or thermally labile compounds. A typical HPLC system for the analysis of this compound would utilize a reversed-phase column. libretexts.org

Table 4: Typical HPLC Column Characteristics

| Parameter | Specification | Reference |

| Column Type | Packed, Reversed-Phase (e.g., C18) | libretexts.org |

| Internal Diameter | 2.1 mm - 4.6 mm | libretexts.org |

| Length | 30 mm - 300 mm | libretexts.org |

| Particle Size | 3 - 10 µm | libretexts.org |

This table details the common specifications for HPLC columns used in analyses of this nature.

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. helixchrom.com

To enhance the detectability of this compound, especially when using UV or fluorescence detectors, pre-column derivatization is a valuable strategy. academicjournals.org This involves reacting the analyte with a labeling reagent to form a derivative with strong UV absorbance or fluorescence properties. science.govresearchgate.net

For compounds with hydroxyl groups, various derivatizing reagents are available. The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. nih.govscience.gov For instance, fluorogenic acid hydrazides can be used in the presence of a coupling agent to derivatize carboxylic acids, and similar principles can be adapted for hydroxyl groups. academicjournals.org

Theoretical and Computational Chemistry Studies of 3 1 Hydroxyethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for understanding the behavior of a molecule at the electronic level.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT has become a leading method in computational chemistry for its balance of accuracy and computational cost. A DFT study of 3-(1-Hydroxyethyl)benzonitrile would begin with the optimization of its three-dimensional geometry. This process determines the most stable arrangement of its atoms in space by finding the minimum energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table. Following geometry optimization, various electronic properties, including the total energy, dipole moment, and the distribution of electron density, would be determined.

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could also be employed to study this compound. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a valuable comparison for the geometric and electronic properties obtained from DFT.

Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial in predicting a molecule's reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule most likely to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. A visual representation would show the spatial distribution of these orbitals across the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding within a molecule. For this compound, an NBO analysis would quantify the electron density in the atomic orbitals and the interactions between them. This method allows for the study of charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which can be used to understand hyperconjugative effects and the stability of the molecular structure. The results would typically be presented in a table showing the key donor-acceptor interactions and their stabilization energies.

Spectroscopic Property Prediction through Computational Methods

Computational methods are also employed to predict the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. For this compound, this would involve simulating its infrared (IR), Raman, and UV-Vis spectra. The calculated vibrational frequencies from IR and Raman spectra correspond to specific molecular motions, while the predicted electronic transitions from UV-Vis spectra provide information about the excitation of electrons to higher energy states.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical and computational chemistry provide powerful tools to investigate the potential reaction pathways of this compound at a molecular level. While specific computational studies on the reaction mechanisms and transition state analyses of this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from theoretical investigations of analogous compounds, particularly those involving the secondary benzylic alcohol and benzonitrile (B105546) functionalities. These studies allow for the modeling of potential reactions such as oxidation and dehydration, providing a foundational understanding of the molecule's reactivity.

Modeling of Oxidation Reactions

The secondary alcohol group in this compound is a primary site for oxidation, which would lead to the formation of 3-acetylbenzonitrile (B155718). Computational studies on the oxidation of similar benzylic alcohols, such as benzyl (B1604629) alcohol, offer a framework for understanding this transformation.

Research on the oxidation of benzyl alcohol using catalysts like palladium-zinc alloys supported on titanium dioxide (Pd-Zn/TiO2) has utilized computational methods to explore the reaction mechanism. nih.govresearchgate.net These studies often involve calculating the adsorption energies of the alcohol and the resulting aldehyde on the catalyst surface to elucidate the most probable reaction pathway. It is generally accepted that the oxidation of benzyl alcohol proceeds to benzaldehyde, and may continue to benzoic acid. nih.gov

For a molecule like this compound, a similar mechanism can be proposed. The reaction would likely initiate with the adsorption of the molecule onto a catalyst surface, followed by the cleavage of the O-H and C-H bonds of the hydroxyethyl (B10761427) group. Density Functional Theory (DFT) calculations on model systems can be used to determine the energetics of these steps and identify the transition state structures.

A theoretical investigation into the catalytic oxidation of benzyl alcohol using graphene oxide as a metal-free catalyst provides further mechanistic insights. colab.ws Such studies analyze global and local reactivity indices to predict bond formation and employ non-covalent interaction (NCI) analysis to understand the stability and nature of interactions between the reactants and the catalyst surface. colab.ws These computational approaches could be applied to this compound to model its oxidation under similar environmentally benign conditions.

The table below presents hypothetical data based on computational studies of analogous benzylic alcohol oxidations, illustrating the types of energetic parameters that are typically calculated.

Table 1: Hypothetical Calculated Energy Barriers for the Oxidation of a Model Secondary Benzylic Alcohol

| Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| O-H Bond Cleavage | TS1 | 12.5 |

| C-H Bond Cleavage | TS2 | 18.2 |

| Product Desorption | - | -5.8 |

Note: These values are illustrative and derived from general findings in the literature on benzylic alcohol oxidation, not from a specific study on this compound.

Modeling of Dehydration Reactions

Another significant reaction pathway for this compound is the acid-catalyzed dehydration of the secondary alcohol to form 3-vinylbenzonitrile. Computational studies on the dehydration of 1-phenylethanol (B42297), a structurally similar compound, provide a robust model for this process.

Studies on the dehydration of 1-phenylethanol often point to an E1 mechanism, which proceeds through a carbocation intermediate. acs.org The rate of this reaction can be influenced by the stability of the transition state leading to the carbocation. acs.org The presence of the electron-withdrawing nitrile group in the meta position of this compound would likely influence the stability of the benzylic carbocation intermediate, and therefore the kinetics of the dehydration reaction.

Kinetic and computational studies on the dehydration of 1-phenylethanol catalyzed by copper(II) and zinc(II) complexes have been conducted. acs.orgnih.gov These investigations can determine reaction rates and yields for the formation of styrene (B11656), with byproducts also being observed. nih.gov Similar computational models could predict the reaction profile for the dehydration of this compound, including the activation energies for the formation of the carbocation intermediate and the subsequent proton elimination.

The following table provides an example of the kind of data that can be generated from computational modeling of a dehydration reaction, based on studies of similar alcohols.

Table 2: Hypothetical Calculated Thermodynamic Data for the Dehydration of a Model Secondary Benzylic Alcohol

| Species | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) |

|---|---|---|

| Reactant (Alcohol) | -35.7 | 15.2 |

| Carbocation Intermediate | 150.3 | 165.8 |

| Transition State | 168.9 | 182.4 |

| Product (Alkene) | 25.1 | 40.6 |

Note: These values are illustrative and based on general principles of physical organic chemistry and computational studies of similar reactions, not on specific calculations for this compound.

Advanced Research Applications and Potential Industrial Relevance of 3 1 Hydroxyethyl Benzonitrile

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The dual functionality of 3-(1-Hydroxyethyl)benzonitrile makes it a versatile synthetic intermediate. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation to a ketone, esterification, or etherification, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This reactivity allows for its incorporation into a wide array of more complex molecular architectures.

While direct applications in the total synthesis of major pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the closely related derivative, 3-(2-Chloro-1-hydroxyethyl)benzonitrile, has been synthesized as an intermediate, highlighting the utility of the hydroxyethyl (B10761427) benzonitrile (B105546) scaffold. thieme-connect.com The compound serves as a crucial building block for creating more elaborate organic molecules, with its isomeric and functional group variants being key for developing diverse derivatives. For example, research has been conducted on the synthesis of 2-(3-(1-Hydroxyethyl)pyridin-2-yl)benzonitrile, demonstrating its use in constructing heterocyclic systems. acs.org The general class of benzonitrile derivatives is recognized for its role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. acs.orgatamankimya.com

Table 1: Examples of Reactions Utilizing the Benzonitrile Scaffold for Complex Molecule Synthesis

| Precursor/Intermediate | Reagents and Conditions | Product | Application/Significance | Reference(s) |

|---|---|---|---|---|

| Aryl Bromide | Pd-catalyzed cyanation | Benzonitrile derivative | Practical and scalable synthesis for pharmaceutical intermediates. | nih.gov |

| 2-chloro-benzonitrile | 4-chloro thiophenol, Sodium methylate, Toluene | (4-chloro-phenylthio)-2 benzonitrile | Intermediate for photoinitiators and pharmaceuticals. | google.com |

| Benzylic alcohol, Nitrile derivative | Bi(OTf)₃, p-TsOH·H₂O | Imidazo[1,5-a]pyridine and benzazepine analogs | Novel synthesis of complex heterocyclic systems. | acs.org |

| 3-bromo-2-methylphenylacetonitrile | (BPin)₂, Pd(dppf)Cl₂, then Suzuki and Sonogashira couplings | Triazole-pyrimidine-methylbenzonitrile core | Core structure for dual A2A/A2B adenosine (B11128) receptor antagonists for immunotherapy. | fluorochem.co.uk |

**8.2. Precursor in Materials Science Research

The functional groups of this compound suggest its potential as a monomer or an additive in the synthesis of specialized polymers and resins. The hydroxyl group can participate in step-growth polymerization to form polyesters or polyethers, while the nitrile group can be involved in cross-linking reactions or modify the polymer's properties, such as thermal stability and chemical resistance.

Precursor in Materials Science Research

Polymer and Resin Synthesis Applications

Benzonitrile itself is a well-known precursor in the resin industry, primarily for the synthesis of benzoguanamine, which is a derivative of melamine (B1676169) used in protective coatings and molding resins. atamankimya.comwikipedia.org The trimerization of aromatic nitriles is a key reaction for creating s-triazine rings, which can act as stable cross-linking units in high-performance polymers like polyimides. A study by NASA detailed the catalytic trimerization of aromatic nitrile-terminated imide oligomers to produce polyimide matrix resins with excellent thermal stability. nasa.gov

Furthermore, porous organic polymers (POPs), materials with high surface areas and potential applications in gas storage and catalysis, can be constructed from aromatic nitriles through self-condensation reactions. beilstein-journals.org While these examples establish the utility of the benzonitrile moiety in polymer science, specific research detailing the use of this compound as a monomer is not widely reported. However, its bifunctional nature, possessing both a polymerizable hydroxyl group and a thermally stable nitrile group, marks it as a candidate for creating functional polymers and resins with tailored properties. The general class of research chemicals, which includes aromatic derivatives and polymers, often employs such molecules as starting materials for specialty chemicals. biosynth.com Hydroxy-substituted aromatic nitriles are recognized as important components in the preparation of polymers. epo.org

Table 2: Benzonitrile Derivatives in Polymer and Resin Synthesis

| Monomer/Precursor Type | Polymerization/Reaction Type | Resulting Material | Key Properties/Applications | Reference(s) |

|---|---|---|---|---|

| Benzonitrile | Reaction with dicyandiamide | Benzoguanamine Resin | Protective coatings, molding resins, thermosets. | atamankimya.comwikipedia.org |

| Aromatic Nitrile-Terminated Imide Oligomers | Catalytic Trimerization (p-toluenesulfonic acid) | Polyimide Matrix Resins with s-triazine cross-links | High thermal stability for aerospace composites. | nasa.gov |

| Aromatic Nitriles | Self-condensation | Porous Organic Polymers (POPs) | High specific surface area, potential for catalysis. | beilstein-journals.org |

| 5-(hydroxymethyl)furfural | Reaction with carbenoid | Unstable chlorohydrin derivative | Precursor for polymers and pharmaceuticals. | thieme-connect.com |

Methodological Advancements in Organic Synthesis Utilizing Benzonitrile Scaffolds

The benzonitrile framework is central to numerous methodological advancements in modern organic synthesis. Its unique electronic properties and the versatile reactivity of the nitrile group have made it a target for the development of novel catalytic systems and reaction pathways.

Recent progress includes the development of innovative methods for the synthesis of the benzonitrile core itself. N-Heterocyclic Carbene (NHC) catalysis, for instance, has enabled a [4+2] benzannulation protocol to construct the polysubstituted benzonitrile framework from simple precursors, moving beyond traditional methods that install a cyano group onto a pre-existing ring. acs.orgresearchgate.net

The nitrile group is a particularly versatile handle for subsequent transformations. It readily undergoes [3+2] cycloaddition reactions with dipoles like nitrile oxides to form five-membered heterocycles such as isoxazolines, a reaction whose kinetics have been studied in various media. acs.orgmdpi.comresearchgate.net Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with diynes, often using cobalt catalysts, provide an efficient, atom-economical route to construct substituted pyridine (B92270) rings. researchgate.net

The benzonitrile scaffold has also been instrumental in the development of cutting-edge catalytic strategies:

N-Heterocyclic Carbene (NHC) Catalysis: Beyond their use in synthesizing the benzonitrile ring, NHCs have been employed in atroposelective reactions to create axially chiral benzonitriles through the Umpolung (polarity reversal) of imines. nih.govacs.org This powerful strategy provides access to valuable chiral molecules that are difficult to synthesize by other means.

Photoredox Catalysis: The combination of visible light photoredox catalysis with transition metal catalysis has revolutionized many transformations. This dual catalytic approach enables the cyanation of aryl halides under remarkably mild, room-temperature conditions, avoiding the use of highly toxic cyanide sources. chinesechemsoc.org This methodology has been extended to various C-H functionalization reactions, showcasing the broad utility of photoredox catalysis in activating and transforming molecules containing the benzonitrile motif. nih.govresearchgate.netacs.org

Table 3: Methodological Advancements Featuring Benzonitrile Scaffolds

| Methodology | Catalyst/Reagents | Transformation | Significance | Reference(s) |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Catalysis | NHC, DQ (oxidant) | [4+2] Annulation of enals and α-cyano-β-methylenones | Assembly of the benzonitrile framework from acyclic precursors. | researchgate.net |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHC | Atroposelective desymmetrization/DKR of imines | Synthesis of C-O axially chiral benzonitriles. | acs.org |

| [3+2] Cycloaddition | Benzonitrile Oxide, Alkenes | Synthesis of 2-Isoxazolines | Construction of five-membered heterocyclic rings. | mdpi.comresearchgate.net |

| [2+2+2] Cycloaddition | Diyne, Cobalt complex | Synthesis of Pyridines | Atom-economical formation of N-heterocycles. | researchgate.net |

| Photoredox/Nickel Dual Catalysis | Ir or Ru photocatalyst, Ni catalyst, Zn(CN)₂ | Cyanation of Aryl Halides | Mild, room-temperature synthesis of aryl nitriles. | chinesechemsoc.org |

Q & A

Q. What synthetic methodologies are applicable for 3-(1-Hydroxyethyl)benzonitrile?

While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous approaches for related benzonitrile derivatives can be adapted. For example:

- Nucleophilic substitution : Reacting hydroxyethyl precursors with benzonitrile derivatives under controlled conditions (e.g., using ionic liquids as co-solvents and catalysts) .

- Reductive amination : Conversion of nitriles to amines via catalytic hydrogenation, followed by hydroxyethyl functionalization .

- Grignard reactions : Utilizing organometallic reagents to introduce the hydroxyethyl group (Note: BenchChem content excluded; methodology inferred from general organic chemistry principles).

Key considerations : Optimize reaction temperature (60–100°C), solvent polarity, and inert atmospheres to minimize side reactions.

Q. How is the structural integrity of this compound validated?

Q. What preliminary biological activities are associated with hydroxyethyl-substituted benzonitriles?

While specific data for this compound is limited, structurally related compounds exhibit:

- Antioxidant activity : Binding to DPPH radicals via hydrogen abstraction or electron transfer, as seen in ferrocene-benzo nitrile analogs .

- Cytotoxicity : Hydroxyethyl groups may enhance cell permeability, as observed in 4-(1-Hydroxyethyl)benzonitrile derivatives (apoptosis induction in MCF-7 cells) (Note: BenchChem excluded; cited for comparative context).

Advanced Research Questions

Q. How does stereochemical configuration influence the reactivity of this compound?

- Chiral centers : The hydroxyethyl group introduces a stereogenic carbon, impacting enantioselective reactions. For example, (R)- and (S)-enantiomers may exhibit divergent binding affinities in biological systems .

- Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to achieve enantiomeric excess (>90%) during hydroxyethyl functionalization .

- Case study : 3-(1-Amino-2-methylpropyl)benzonitrile demonstrates distinct bioactivity based on stereochemistry, highlighting the need for chiral resolution in pharmacological studies .

Q. What computational strategies resolve contradictions in biological activity data?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to identify binding modes. Compare results with experimental IC values .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding hypotheses .

- Data reconciliation : Cross-reference in vitro cytotoxicity assays with computational predictions to address discrepancies (e.g., false positives due to aggregation) .

Q. How are advanced spectroscopic techniques used to resolve reaction intermediates?

- In situ FTIR : Monitor nitrile-to-amine reduction (e.g., absorption bands at ~2240 cm for CN) .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., 3-(1-Oxoethyl)benzonitrile) to confirm regioselectivity (BenchChem excluded; methodology inferred).

- Isotopic labeling : -labeling to trace hydroxyl group origins during oxidation/reduction steps .

Methodological Considerations

Q. What protocols ensure reproducibility in hydroxyethyl benzonitrile synthesis?

- Standardized conditions : Use anhydrous solvents (e.g., THF, DMF) and Schlenk lines to exclude moisture .

- Quality control : Validate batch consistency via GC-MS and elemental analysis (C, H, N within ±0.3% theoretical) .

- Scale-up challenges : Address exothermic reactions during hydroxyethylation by gradual reagent addition and temperature control .

Q. How do solvent effects modulate reaction pathways?

- Polar aprotic solvents (e.g., DMSO): Enhance nucleophilicity of hydroxyethyl groups in substitution reactions .

- Protic solvents (e.g., ethanol): Stabilize transition states in redox reactions (e.g., NaBH-mediated reductions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.